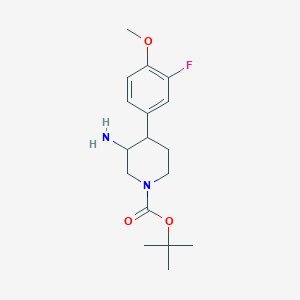

Tert-butyl 3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate

Description

Tert-butyl 3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a substituted phenyl ring at position 4. The phenyl ring is functionalized with a fluorine atom at the 3-position and a methoxy group at the 4-position. This combination of substituents confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting neurological disorders and enzyme inhibition .

Properties

Molecular Formula |

C17H25FN2O3 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-7-12(14(19)10-20)11-5-6-15(22-4)13(18)9-11/h5-6,9,12,14H,7-8,10,19H2,1-4H3 |

InChI Key |

QDYHKYUYQAKZIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

This intermediate is prepared by bromination of tert-butyl 4-oxopiperidine-1-carboxylate in chloroform with bromine under controlled temperature (5°C to room temperature), followed by work-up and purification by silica gel chromatography and recrystallization.

| Parameter | Details |

|---|---|

| Starting material | tert-butyl 4-oxopiperidine-1-carboxylate |

| Reagent | Bromine in chloroform |

| Temperature | 5°C to room temperature |

| Reaction time | 18 hours |

| Yield | 42% (isolated yield) |

| Purification | Silica gel chromatography, recrystallization |

Conversion to Amino Derivatives via Thiourea Reaction

tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate undergoes nucleophilic substitution with thiourea in isopropanol or DMF under reflux to form the corresponding amino derivatives, which can be further transformed into the target amino-piperidine compound.

| Parameter | Details |

|---|---|

| Nucleophile | Thiourea |

| Solvent | Isopropanol or DMF |

| Temperature | 90°C (reflux in isopropanol) or 120°C (DMF) |

| Reaction time | 1 hour (isopropanol), 3 hours (DMF) |

| Yield | Up to 99% (isopropanol), 47% (DMF) |

| Product | tert-butyl 3-amino-4-oxopiperidine-1-carboxylate |

Reductive Amination and Boc Protection

The amino group at the 3-position is often introduced by reductive amination of the corresponding ketone intermediate (4-oxo-piperidine derivative) using ammonium formate and palladium on carbon catalyst in methanol at 50°C for 1 hour, yielding the Boc-protected amino piperidine with high efficiency (100% yield reported).

| Parameter | Details |

|---|---|

| Reductive amination agent | Ammonium formate |

| Catalyst | 10% Pd/C on activated carbon |

| Solvent | Methanol |

| Temperature | 50°C |

| Reaction time | 1 hour |

| Yield | Quantitative (100%) |

Deprotection and Final Purification

The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) at 0°C for several hours, followed by solvent evaporation and recrystallization to obtain the free amine salt form if needed.

| Parameter | Details |

|---|---|

| Deprotection reagent | Trifluoroacetic acid (TFA) |

| Temperature | 0°C |

| Reaction time | 7 hours |

| Work-up | Evaporation under reduced pressure, recrystallization from ethanol |

| Yield | Moderate to good (ca. 52%) |

Summary Table of Preparation Steps

| Step No. | Reaction/Operation | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of tert-butyl 4-oxopiperidine | Bromine, chloroform, 5°C to RT, 18 h | 42 | Intermediate for further substitution |

| 2 | Amination via thiourea substitution | Thiourea, isopropanol reflux 90°C, 1 h | 99 | High yield amino intermediate |

| 3 | Introduction of 3-fluoro-4-methoxyphenyl group | Pd-catalyzed cross-coupling (general conditions) | Variable | Requires optimization per substrate |

| 4 | Reductive amination to Boc-protected amine | Ammonium formate, 10% Pd/C, MeOH, 50°C, 1 h | 100 | Quantitative yield |

| 5 | Boc deprotection | TFA, 0°C, 7 h | ~52 | Produces free amine salt |

Research Findings and Considerations

- The reductive amination step using ammonium formate and Pd/C is highly efficient and mild, preserving stereochemistry and sensitive functional groups.

- Bromination of the piperidine ketone is critical for regioselective substitution at the 3-position and must be carefully controlled to avoid over-bromination or side reactions.

- Thiourea substitution is a versatile method for introducing amino groups, with solvent and temperature influencing yield and purity.

- The introduction of the 3-fluoro-4-methoxyphenyl substituent requires palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, which may need optimization depending on the electronic nature of the aryl halide and the piperidine intermediate.

- Boc protection and deprotection steps are standard in piperidine chemistry to protect the nitrogen during functionalization and can be reversed under acidic conditions without affecting other substituents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Tert-butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a)

- Structure : 3,4-Difluorophenyl group at position 4.

- Molecular Formula : C₁₆H₂₁F₂N₂O₂.

- Molecular Weight : 313.35 g/mol.

- The lower molecular weight (313 vs. ~329 for the target compound) may improve bioavailability .

Tert-butyl (3S,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (10c)

- Structure : 4-Fluorophenyl group at position 4.

- Molecular Formula : C₁₆H₂₃FN₂O₂.

- Molecular Weight : 294.36 g/mol.

Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate

- Structure : 3-Methoxyphenyl group at position 4.

- Molecular Formula : C₁₇H₂₅N₂O₃.

- Molecular Weight : 305.39 g/mol.

- Key Differences : The methoxy group at the 3-position (vs. 4-position in the target compound) alters electronic distribution, reducing hydrogen-bonding capacity compared to the 3-fluoro-4-methoxy configuration. This may impact solubility and target selectivity .

Halogen vs. Methoxy Substitutions

Tert-butyl 3-amino-4-(4-chloro-3-fluorophenyl)piperidine-1-carboxylate

- Structure : 4-Chloro-3-fluorophenyl group at position 4.

- Molecular Formula : C₁₆H₂₂ClFN₂O₂.

- Molecular Weight : 328.81 g/mol.

- This substitution increases molecular weight significantly (328 vs. 329 for the target compound) .

Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate

- Structure : 4-Fluoro-3-(trifluoromethyl)phenyl group at position 4.

- Molecular Formula: C₁₇H₂₀F₄NO₃.

- Molecular Weight : ~370 g/mol (estimated).

- Key Differences : The trifluoromethyl group is highly electron-withdrawing and lipophilic, which may improve blood-brain barrier penetration but reduce solubility in polar solvents compared to the target compound’s methoxy group .

Electronic and Steric Effects

- Target Compound : The 3-fluoro-4-methoxy substitution creates a balance between electron-withdrawing (F) and electron-donating (OCH₃) effects, optimizing interactions with both hydrophilic and hydrophobic regions of biological targets.

- Comparative Analysis :

Hydrogen Bonding and Solubility

- The amino group at position 3 and methoxy group at position 4 in the target compound enhance hydrogen-bonding interactions, improving solubility in polar solvents compared to halogenated analogues like 10a or 21 .

Research and Application Insights

- Drug Discovery: The target compound’s dual substituents (F and OCH₃) make it a promising scaffold for acetylcholinesterase or monoamine oxidase B (MAO-B) inhibitors, as seen in analogues from and .

- Challenges : Steric hindrance from the tert-butyl group may limit reactivity in certain coupling reactions, necessitating optimized synthetic protocols .

Biological Activity

Tert-butyl 3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate, also known as rac-tert-butyl (3R,4S)-3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate, is a synthetic organic compound belonging to the piperidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.

- Molecular Formula : CHFNO

- Molecular Weight : 324.4 g/mol

- CAS Number : 1354951-57-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : Cyclization reactions from suitable precursors.

- Functional Group Introduction : Nucleophilic substitution for amino and fluoro-methoxy groups.

- Protection/Deprotection Steps : Use of protecting groups like tert-butyl during synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptors : Potential modulation of neurotransmitter receptors, which may influence central nervous system activity.

- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

Pharmacological Applications

Research indicates that piperidine derivatives exhibit a range of pharmacological effects, such as:

- Anticancer Activity : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to Tert-butyl 3-amino derivatives have shown enhanced cytotoxicity in tumor models compared to standard treatments like bleomycin .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Tert-butyl 3-amino derivative | FaDu (hypopharyngeal) | 15.2 | Induces apoptosis |

| Bleomycin | FaDu | 20.5 | Standard treatment |

- Neuropharmacological Effects : The unique structure may provide benefits in treating neurological disorders through modulation of neurotransmitter systems .

In Vitro Studies

In vitro studies have demonstrated that Tert-butyl 3-amino derivatives can inhibit inflammatory pathways and cytokine release, suggesting potential use in treating inflammatory diseases . The compound's ability to modulate NLRP3 inflammasome activity has been particularly noted, indicating its role in anti-inflammatory responses.

Case Studies

- Anti-inflammatory Activity : A study explored the effects of piperidine derivatives on IL-1β release in human macrophages. The results indicated that certain derivatives could reduce IL-1β levels significantly, showcasing their potential as anti-inflammatory agents .

- Cytotoxicity in Cancer Models : Research involving various piperidine derivatives highlighted their effectiveness against different cancer cell lines, with some compounds demonstrating superior cytotoxic properties compared to established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.